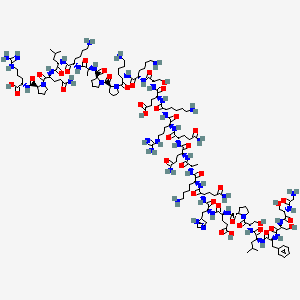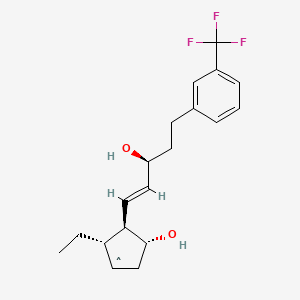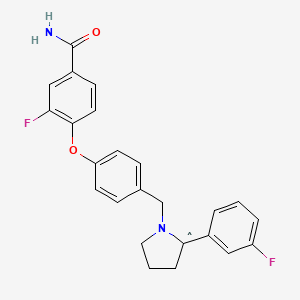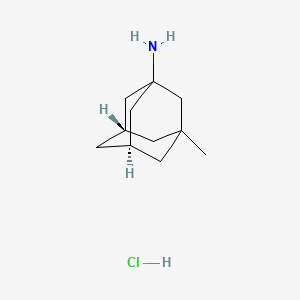
Methyl alpha-linolenyl fluorophosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-linolenyl fluorophosphonate is a chemical compound with the formal name 9Z,12Z,15Z-octadecatrienyl-phosphonofluoridic acid, methyl ester. It is an analog of methyl arachidonyl fluorophosphonate, which has been widely studied as an inhibitor of phospholipases, fatty acid amide hydrolase (FAAH), and as a cannabinoid receptor ligand . The pharmacology of the alpha-linolenyl analog has not been completely investigated .
Preparation Methods
The preparation of methyl alpha-linolenyl fluorophosphonate involves synthetic routes that typically include the esterification of alpha-linolenic acid with fluorophosphonic acid. The reaction conditions often require the use of solvents such as methyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol
Chemical Reactions Analysis
Methyl alpha-linolenyl fluorophosphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: The fluorophosphonate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl alpha-linolenyl fluorophosphonate has several scientific research applications:
Chemistry: It is used as an inhibitor of phospholipases and FAAH, making it valuable in studies of lipid metabolism and enzyme inhibition
Biology: The compound is used to investigate the role of phospholipases and FAAH in biological systems, including their involvement in inflammation and cell signaling
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of inflammatory diseases and neurological disorders
Industry: Its use in industrial applications is limited, but it may have potential in the development of pharmaceuticals and biochemical research tools
Mechanism of Action
The mechanism of action of methyl alpha-linolenyl fluorophosphonate involves the inhibition of phospholipases and FAAH. It acts as a selective, active-site directed, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and Ca2±independent cytosolic phospholipase A2 (iPLA2) . The inhibition is concentration-dependent and not reversed upon dilution . The compound forms an acyl-enzyme intermediate, leading to the inactivation of enzyme activity .
Comparison with Similar Compounds
Methyl alpha-linolenyl fluorophosphonate is similar to methyl arachidonyl fluorophosphonate, but it has unique properties due to the presence of the alpha-linolenyl group. Other similar compounds include:
Methyl arachidonyl fluorophosphonate: Widely studied as an inhibitor of phospholipases and FAAH
Methyl oleoyl fluorophosphonate: Another analog with different fatty acid chains, used in similar research applications
Properties
Molecular Formula |
C19H34FO2P |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3Z,6Z,9Z)-18-[fluoro(methoxy)phosphoryl]octadeca-3,6,9-triene |
InChI |
InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h4-5,7-8,10-11H,3,6,9,12-19H2,1-2H3/b5-4-,8-7-,11-10- |
InChI Key |
MEHJVKGETWKOKY-YSTUJMKBSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCP(=O)(OC)F |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCP(=O)(OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)


![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)





![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
